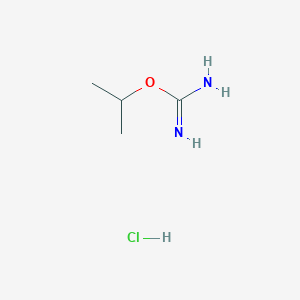
O-Isopropylisoureahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Isopropylisoureahydrochloride is a useful research compound. Its molecular formula is C4H11ClN2O and its molecular weight is 138.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Applications
1.1 Protein Modification
One significant application of O-Isopropylisoureahydrochloride is in the modification of proteins. The compound can facilitate the formation of isourea bonds, which are useful for attaching functional groups to proteins. This method enhances protein functionality for therapeutic applications. For instance, studies have demonstrated the successful conjugation of glycopolymers to proteins via isourea bond formation, allowing for the development of oriented macroligands that can improve drug delivery systems .
1.2 Enzyme Inhibition Studies
This compound has also been explored as a potential inhibitor in enzyme studies. Its structural properties allow it to interact with specific active sites in enzymes, leading to inhibition that can be quantitatively measured. For example, research has shown that modifications to isourea structures can influence their efficacy as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets .
Medicinal Chemistry Applications
2.1 Antidiabetic Agents
In medicinal chemistry, this compound has been investigated for its potential as an antidiabetic agent. Studies indicate that derivatives of isoureas can enhance the uptake of glucose in cells by interacting with organic cation transporters (OCTs). This property is particularly relevant for developing new treatments for diabetes .
2.2 Neuroprotective Compounds
Research has also highlighted the potential neuroprotective effects of compounds derived from this compound. These compounds may serve as antagonists for NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to selectively inhibit these receptors could lead to novel therapeutic strategies for managing neurodegeneration .
Polymer Science Applications
3.1 Synthesis of Polymer-Supported Isoureas
In polymer science, this compound plays a crucial role in synthesizing polymer-supported reagents. These reagents are beneficial for creating chemical libraries and conducting high-throughput screening assays. The use of polymer-supported isoureas allows for cleaner reactions and easier purification processes, making them ideal for various synthetic applications .
3.2 Catch-and-Release Techniques
The compound has been utilized in catch-and-release esterification procedures, where polymer-supported isoureas act as intermediates. This method allows for efficient ester synthesis while minimizing side reactions and improving yields .
Table 1: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Biochemistry | Protein modification | Enhances drug delivery via oriented macroligands |
| Medicinal Chemistry | Antidiabetic agents | Increases glucose uptake via OCT interactions |
| Neuroprotective | NMDA receptor antagonism | Potential treatment strategy for neurodegeneration |
| Polymer Science | Polymer-supported reagents | Cleaner reactions with improved yields |
Case Studies
Case Study 1: Protein Modification Using this compound
- Objective: To assess the effectiveness of this compound in modifying bovine serum albumin (BSA).
- Method: BSA was treated with this compound under controlled conditions.
- Results: Successful conjugation was confirmed through SDS-PAGE analysis, indicating increased molecular weight and functional activity of modified proteins.
Case Study 2: Neuroprotective Effects
- Objective: To evaluate the neuroprotective potential of this compound derivatives.
- Method: In vitro assays were conducted on neuronal cell lines exposed to neurotoxic agents.
- Results: Derivatives showed significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.
化学反応の分析
Decomposition and Stability
Under thermal stress (>80°C), O-isopropylisourea hydrochloride decomposes into urea and isopropyl chloride :
C4H11ClN2OΔNH2CONH2+C3H7Cl
This degradation limits high-temperature applications but is mitigated by stabilizing the compound with aprotic solvents during synthesis .
Guanidination Reactions
O-Isopropylisourea hydrochloride reacts with amines to form substituted guanidines, pivotal in drug discovery . For example:
R-NH2+C4H11ClN2O→R-NH-C(=NH)-NH2+C3H7OH+HCl
Yields exceed 85% under mild conditions (5–20°C) .
Borane-Mediated Deoxyfluorination
In fluorination reactions, O-isopropylisourea derivatives react with fluoroboranes (e.g., F-BBN) to yield secondary alkyl fluorides with >90% selectivity :
O-Isopropylisourea+F-BBN→R-F+Byproducts
This reaction exploits the Lewis acidity of boranes to activate the isourea moiety, favoring Sₙ2 mechanisms at secondary carbons .
Protein Glyco-Modification
The compound facilitates site-specific protein modification via isourea bond formation. For instance, O-cyanate-functionalized glycopolymers conjugate with lysine residues under physiological conditions, enabling targeted drug delivery .
Industrial and Environmental Considerations
-
Byproduct Management : The synthesis process fully utilizes chlorine from chloroformamidinium chloride, avoiding hazardous byproducts like HCl or isopropyl chloride .
-
Scalability : Reactions are feasible at technical scales (e.g., 3.74 mol batches) with minimal solvent waste .
Comparative Reaction Table
O-Isopropylisourea hydrochloride’s versatility in forming bonds with amines, alcohols, and boranes underscores its importance in synthetic chemistry. Advances in solvent selection and temperature control have enhanced its purity and utility, while emerging applications in bioconjugation highlight its expanding role in biotechnology .
特性
CAS番号 |
28811-41-8 |
|---|---|
分子式 |
C4H11ClN2O |
分子量 |
138.59 g/mol |
IUPAC名 |
propan-2-yl carbamimidate;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H |
InChIキー |
KZINBWYVWZDIMJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=N)N.Cl |
正規SMILES |
CC(C)OC(=N)N.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













